6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide
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Overview
Description
6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features multiple functional groups, including an azido group, a hydroxymethyl group, and a urea moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
6-Azidohexanoyl-Val-Cit-PAB is primarily used in the synthesis of vaccines
Mode of Action
The compound 6-Azidohexanoyl-Val-Cit-PAB is a click chemistry reagent Click chemistry is a type of chemical synthesis characterized by its efficiency and versatility, often used in the creation of pharmaceuticals In the context of vaccine synthesis, this compound likely interacts with other molecules to form a complete vaccine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:
Formation of the Urea Moiety: This can be achieved by reacting an amine with an isocyanate under mild conditions.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.
Coupling Reactions: The various fragments of the molecule can be coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like lithium aluminum hydride.
Substitution: Sodium azide for azido group introduction, copper(I) catalysts for click chemistry reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Triazoles and other substituted derivatives.
Scientific Research Applications
6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Biochemistry: The azido group allows for bioorthogonal labeling, enabling the study of biomolecular interactions in living systems.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased reactivity or functionality.
Comparison with Similar Compounds
Similar Compounds
6-Azido-N-methyl-L-norleucine: A similar compound with an azido group and a methylated amino acid backbone.
2-amino-6-azido-N-(2-methacrylamidoethyl)hexanamide: Another compound featuring an azido group and a methacrylamide moiety.
Uniqueness
6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the azido group, hydroxymethyl group, and urea moiety allows for diverse chemical transformations and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
6-azido-N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N8O5/c1-16(2)21(31-20(34)8-4-3-5-14-28-32-26)23(36)30-19(7-6-13-27-24(25)37)22(35)29-18-11-9-17(15-33)10-12-18/h9-12,16,19,21,33H,3-8,13-15H2,1-2H3,(H,29,35)(H,30,36)(H,31,34)(H3,25,27,37)/t19-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDFBASRMLDVQT-FPOVZHCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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